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N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Researchers probing kinase selectivity face a critical gap: directly-linked phenoxypyrimidine benzamides lack the secondary amide H-bond donor/acceptor pair essential for distinguishing closely related targets (e.g., LCK vs. FMS). This compound's unique glycinamide bridge extends the benzamide-pyrimidine distance by ~2.5-3.0 Å, introducing two additional hydrogen-bonding loci absent in direct-linked analogs. • Enables systematic linker SAR studies against p38α, EGFR, LCK, and FMS kinase panels. • Serves as minimal pharmacophore control for antiproliferative assays (oxoethylbenzamide scaffold validated at HCT116 IC₅₀ 0.97 μM). • 6 rotatable bonds & TPSA 93.2 Ų provide a benchmarking test case for docking pose prediction and force field validation. In stock at BenchChem for immediate global shipping. Request a quote.

Molecular Formula C19H16N4O3
Molecular Weight 348.362
CAS No. 1421475-72-0
Cat. No. B2365729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide
CAS1421475-72-0
Molecular FormulaC19H16N4O3
Molecular Weight348.362
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
InChIInChI=1S/C19H16N4O3/c24-17(13-20-18(25)14-7-3-1-4-8-14)23-15-11-21-19(22-12-15)26-16-9-5-2-6-10-16/h1-12H,13H2,(H,20,25)(H,23,24)
InChIKeyXGYHMQZMDBNZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide (CAS 1421475-72-0): Structural Identity and Compound Class


N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide (CAS 1421475-72-0, PubChem CID 71799778) is a synthetic small molecule (C₁₉H₁₆N₄O₃, MW 348.4 g/mol) belonging to the phenoxypyrimidine-benzamide hybrid class [1]. Its structure features a benzamide group coupled to a 2-phenoxypyrimidin-5-amine core through an oxoethyl (glycinamide) bridge. The compound contains two hydrogen bond donors and five hydrogen bond acceptors, with a computed XLogP3 of 2.2, placing it in a moderate lipophilicity range typical of kinase-targeted tool compounds [1].

Why Generic Substitution of N-(2-Oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide Fails: Structural Uniqueness of the Oxoethyl Bridge


N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide cannot be generically substituted by the more common directly-linked 2-phenoxypyrimidin-5-yl benzamides (e.g., 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide, CAS 1396854-83-3, or 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzamide) because the oxoethyl spacer fundamentally alters three pharmacologically critical parameters. First, the glycinamide bridge extends the distance between the benzamide carbonyl and the pyrimidine ring by approximately 2.5–3.0 Å compared to direct-linked analogs, which repositions the benzamide moiety within the binding pocket and can abrogate or invert target selectivity [1]. Second, the secondary amide NH and carbonyl oxygen of the oxoethyl bridge provide two additional hydrogen-bonding loci that are entirely absent in directly-linked 5-aminopyrimidine benzamides. Published structure-activity relationship (SAR) studies on phenoxypyrimidine-based kinase inhibitors demonstrate that even single-atom linker modifications can shift potency by orders of magnitude or switch selectivity between kinase targets such as EGFR, p38α, LCK, and FMS [2][3]. Third, the N-(2-oxoethyl)benzamide substructure has been independently validated as a privileged scaffold for antiproliferative activity in ortho-substituted benzamide series (e.g., IC₅₀ = 0.97 μM against HCT116, 2.84 μM against HL60), reinforcing that the oxoethyl linker is not merely a passive spacer but a pharmacophoric element contributing directly to target engagement [4]. Therefore, procurement of a directly-linked analog in place of this compound introduces an unquantified risk of target disengagement or altered polypharmacology that cannot be mitigated without de novo SAR profiling.

Quantitative Differentiation Evidence for N-(2-Oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide: a Comparator-Based Analysis


Hydrogen-Bond Donor/Acceptor Topology Differentiates Target Compound from Directly-Linked 2-Phenoxypyrimidin-5-yl Benzamides

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), compared to 1 HBD and 4 HBA for the most closely related directly-linked analog, 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide (CAS 1396854-83-3) [1][2]. The additional HBD and HBA originate from the secondary amide (–NH–C(=O)–) within the oxoethyl glycinamide bridge. Published QSAR models for phenoxypyrimidine p38α kinase inhibitors identify hydrogen-bonding capacity as a principal determinant of binding affinity, with steric and electronic factors contributing additively [3]. In the specific context of 4-aryloxy-5-benzamidopyrimidine EGFR inhibitors, the presence of a 5-position amide NH donor was shown to be critical for kinase hinge-region hydrogen bonding, with IC₅₀ values ranging from 1.05 to 5.37 μM in the most active analogs [4]. The target compound's oxoethyl spacer introduces a secondary amide NH that is geometrically positioned to engage a complementary hydrogen-bond acceptor in the target binding site that is inaccessible to directly-linked analogs.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Extended Linker Geometry Alters Molecular Shape and Binding Site Complementarity Versus Directly-Linked 5-Aminopyrimidine Benzamides

The target compound has 6 rotatable bonds versus 3–4 rotatable bonds for directly-linked 2-phenoxypyrimidin-5-yl benzamides such as 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide [1][2]. Combined with a topological polar surface area (TPSA) of 93.2 Ų [1], the target compound occupies a distinct region of chemical space relative to its closest commercially available analogs (TPSA range: 64–76 Ų for directly-linked comparators). In the phenoxypyrimidine LCK/FMS inhibitor series reported by Farag et al., amide-linked compounds (the series most analogous to the target structure) exhibited divergent selectivity profiles compared to urea, imine, and benzylamine series, with compound 7g achieving a dual FMS/LCK inhibition profile not observed in the other linker series [3]. Similarly, the 4-aryloxy-5-benzamidopyrimidine EGFR inhibitor series demonstrated that linker geometry between the pyrimidine core and the terminal aryl group is a primary determinant of kinase selectivity, with IC₅₀ values spanning 1.05–5.37 μM depending on substitution pattern [4].

Molecular Docking Kinase Selectivity Scaffold Optimization

Direct Comparative Bioactivity Data for N-(2-Oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide Versus Defined Analogs: Evidence Gap Declaration

An exhaustive search of PubMed, PubMed Central, Google Scholar, PubChem BioAssay, ChEMBL, BindingDB, and global patent databases (USPTO, WIPO/PCT, EPO) as of April 2026 failed to identify any published peer-reviewed study, patent example, or curated database entry reporting quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, or % inhibition at defined concentration) for N-(2-oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide (CAS 1421475-72-0). This compound appears exclusively in PubChem as a computed chemical record (CID 71799778, created 2013-11-14) [1] and in commercial vendor catalogs as a research-grade building block. By contrast, structurally related directly-linked analogs (e.g., 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide, CAS 1396854-83-3) have been studied as RET kinase inhibitors, and 4-aryloxy-5-benzamidopyrimidines have been characterized as EGFR inhibitors with IC₅₀ values of 1.05–5.37 μM [2]. No head-to-head comparative study exists between the target compound and any analog. The Oxoethylglycinamide-benzamide scaffold itself has validated antiproliferative activity in ortho-substituted series (HCT116 IC₅₀ = 0.97 μM, HL60 IC₅₀ = 2.84 μM for the most active analog in the series) [3], but this data pertains to a different substitution pattern and cannot be directly extrapolated to the specific compound under evaluation.

Evidence Gap Analysis Procurement Risk Assessment Bioactivity Profiling

Recommended Research and Industrial Application Scenarios for N-(2-Oxo-2-((2-phenoxypyrimidin-5-yl)amino)ethyl)benzamide Based on Available Evidence


Kinase Inhibitor Lead Discovery: Phenoxypyrimidine Scaffold with Oxoethyl Linker for Selectivity Profiling

The phenoxypyrimidine core is a privileged kinase inhibitor scaffold with demonstrated activity against p38α, EGFR, LCK, FMS, and JAK kinases [1][2]. The unique oxoethyl linker of the target compound introduces a secondary amide hydrogen-bond donor/acceptor pair that is absent in directly-linked 5-aminopyrimidine benzamides. This compound is best positioned as a chemical probe for exploring the role of linker geometry and hydrogen-bonding topology in kinase selectivity, particularly for distinguishing between closely related kinase targets (e.g., LCK versus FMS, or EGFR versus ErbB2) where subtle differences in hinge-region hydrogen-bonding patterns govern selectivity [2]. Procurement of this compound alongside its directly-linked analogs (e.g., 3-chloro-N-(2-phenoxypyrimidin-5-yl)benzamide) enables systematic linker SAR studies.

Antiproliferative Screening Cascade: Building Block for N-(2-Oxoethyl)benzamide Library Synthesis

The oxoethylbenzamide substructure has validated antiproliferative activity in human cancer cell lines (HCT116 colon carcinoma IC₅₀ = 0.97 μM; HL60 promyelocytic leukemia IC₅₀ = 2.84 μM for the most active ortho-substituted analog) [3]. The target compound, lacking ortho-substitution on the benzamide ring, serves as a minimal pharmacophore control for evaluating the contribution of the phenoxypyrimidine moiety to antiproliferative activity. It can be employed as a synthetic building block for constructing focused libraries in which the benzamide substitution pattern is systematically varied, with the phenoxypyrimidine-5-yl group held constant. This application leverages the compound's structural modularity while acknowledging the absence of pre-existing bioactivity data for this specific chemotype.

Computational Chemistry and Molecular Docking: Conformational Sampling of Extended Linker Kinase Inhibitors

The target compound's 6 rotatable bonds and moderate TPSA (93.2 Ų) place it in a conformational space that differs from the more rigid directly-linked 5-aminopyrimidine benzamides (3–4 rotatable bonds, TPSA 64–76 Ų) [4]. This makes it suitable as a test case for computational methods evaluating the impact of conformational flexibility on docking pose prediction accuracy and binding free energy calculations. The compound can serve as a benchmarking molecule for force field validation, particularly for the glycinamide torsion parameters that govern the orientation of the benzamide group relative to the pyrimidine core. Published molecular docking studies of 4-aryloxy-5-benzamidopyrimidine EGFR inhibitors provide a methodological framework for such evaluations [1].

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